molecular formula C9H12N4OS B2758397 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one CAS No. 1004643-56-4

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one

Cat. No.: B2758397
CAS No.: 1004643-56-4
M. Wt: 224.28
InChI Key: IJFBPQLFBMRVHJ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one is a heterocyclic compound that features a pyrazole ring fused with an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiourea under acidic conditions to form the desired imidazolidinone ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    3-(4-Bromophenyl)-1-ethyl-1H-pyrazole-4-ylmethyl: Another pyrazole derivative with potential biological activity.

    2-Thioxo-imidazolidin-4-one: A simpler analog lacking the pyrazole ring.

Uniqueness

3-(1-Ethyl-1H-pyrazol-4-ylmethyl)-2-thioxo-imidazolidin-4-one is unique due to the combination of the pyrazole and imidazolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-[(1-ethylpyrazol-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-2-12-5-7(3-11-12)6-13-8(14)4-10-9(13)15/h3,5H,2,4,6H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFBPQLFBMRVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C(=O)CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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